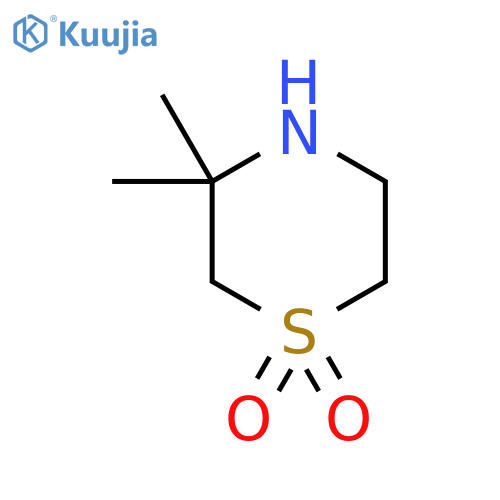

Cas no 1272670-08-2 (3,3-dimethyl-1λ?-thiomorpholine-1,1-dione)

1272670-08-2 structure

商品名:3,3-dimethyl-1λ?-thiomorpholine-1,1-dione

3,3-dimethyl-1λ?-thiomorpholine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3,3-Dimethylthiomorpholine 1,1-dioxide

- 3,3-Dimethyl-1lambda6-thiomorpholine-1,1-dione

- 3,3-dimethyl-1,4-thiazinane 1,1-dioxide

- 3,3-Dimethyl-thiomorpholine 1,1-dioxide

- 3,3-dimethyl-1

- E?-thiomorpholine-1,1-dione

- D75220

- 3,3-dimethyl-1$l^{6},4-thiomorpholine-1,1-dione

- 3,3-dimethyl-1λ?-thiomorpholine-1,1-dione

-

- インチ: 1S/C6H13NO2S/c1-6(2)5-10(8,9)4-3-7-6/h7H,3-5H2,1-2H3

- InChIKey: FNZVGNOUWBWMCI-UHFFFAOYSA-N

- ほほえんだ: S1(CCNC(C)(C)C1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 54.6

3,3-dimethyl-1λ?-thiomorpholine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151789-0.1g |

3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |

1272670-08-2 | 0.1g |

$892.0 | 2023-06-08 | ||

| Enamine | EN300-151789-5.0g |

3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |

1272670-08-2 | 5g |

$2940.0 | 2023-06-08 | ||

| Enamine | EN300-151789-0.25g |

3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |

1272670-08-2 | 0.25g |

$933.0 | 2023-06-08 | ||

| Enamine | EN300-151789-50mg |

3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione |

1272670-08-2 | 50mg |

$851.0 | 2023-09-27 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-500mg |

3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |

1272670-08-2 | 95% | 500mg |

¥4037.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-5g |

3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |

1272670-08-2 | 95% | 5g |

¥18157.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-100.0mg |

3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |

1272670-08-2 | 95% | 100.0mg |

¥1517.0000 | 2024-07-28 | |

| Chemenu | CM563460-250mg |

3,3-Dimethylthiomorpholine 1,1-dioxide |

1272670-08-2 | 95%+ | 250mg |

$2798 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14825-1g |

3,3-dimethyl-1λ⁶-thiomorpholine-1,1-dione |

1272670-08-2 | 95% | 1g |

¥6053.0 | 2024-04-25 | |

| Ambeed | A1044889-1g |

3,3-Dimethylthiomorpholine 1,1-dioxide |

1272670-08-2 | 95% | 1g |

$572.0 | 2024-04-25 |

3,3-dimethyl-1λ?-thiomorpholine-1,1-dione 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1272670-08-2 (3,3-dimethyl-1λ?-thiomorpholine-1,1-dione) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1272670-08-2)3,3-dimethyl-1λ?-thiomorpholine-1,1-dione

清らかである:99%

はかる:1g

価格 ($):515.0